tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate

Medicinal Chemistry Physicochemical Properties Lipophilicity

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate (CAS 198211-13-1) is a rigid bicyclic building block with a unique oxa-azabicyclo scaffold and Boc-protected 7-amine. Unlike monocyclic (morpholine, piperidine) or other bicycles (tropane, quinuclidine), its constrained geometry precisely orients pharmacophores for selective receptor modulation in CNS drug discovery and kinase hinge-binding. The 7-amino substitution enables synthesis of 5-HT3 antagonists, JAK3 inhibitors, and MRSA-targeting DHFR inhibitors per literature routes. Generic alternatives compromise potency and selectivity. Procure at ≥97% purity for reliable route fidelity.

Molecular Formula C12H22N2O3
Molecular Weight 242.31
CAS No. 198211-13-1
Cat. No. B3113759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
CAS198211-13-1
Molecular FormulaC12H22N2O3
Molecular Weight242.31
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2COCC(C1)N2
InChIInChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-4-9-6-16-7-10(5-8)13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)
InChIKeyPJGMDHUHBZCJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate (CAS 198211-13-1) Procurement Profile and Compound Class Definition


Tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate (CAS 198211-13-1) is a bicyclic heterocyclic compound belonging to the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold class. Its core structure comprises a bridged bicyclic system containing an oxygen atom in the ring and a nitrogen atom at the bridgehead . The compound features a tert-butyl carbamate (Boc) protecting group at the 7-amino position of the bicyclic framework . This compound class is widely recognized for its utility as conformationally constrained scaffolds in medicinal chemistry, particularly for central nervous system (CNS) drug discovery and the development of selective receptor modulators .

Tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate (CAS 198211-13-1): Why Simple Morpholine or Piperidine Analogs Cannot Replace This Scaffold


The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is not structurally interchangeable with simpler monocyclic heterocycles such as morpholine or piperidine, nor with other common bicyclic systems like tropane or quinuclidine. The unique combination of a bridged bicyclic framework, a ring oxygen, and a bridgehead nitrogen imparts distinct conformational constraints that rigidify molecular geometry and precisely orient substituents in three-dimensional space . This rigidity directly impacts pharmacophore presentation, receptor subtype selectivity, and physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) compared to flexible or less constrained analogs [1]. The specific placement of the 7-amino substituent with Boc protection in CAS 198211-13-1 enables targeted derivatization that analogs lacking this substitution pattern (e.g., unsubstituted 3-oxa-9-azabicyclo[3.3.1]nonane, CAS 280-99-9) cannot achieve. Consequently, generic substitution with structurally divergent building blocks would alter critical molecular recognition features, likely resulting in loss of potency, altered selectivity profiles, or failure to reproduce published synthetic routes.

Tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate (CAS 198211-13-1): Quantitative Differentiation Evidence Against Structural Comparators


Physicochemical Property Differentiation: Lipophilicity (logP) of Tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate vs. Core Scaffold

The measured logP of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate (CAS 198211-13-1) is approximately 1.9 . In contrast, the core unsubstituted 3-oxa-9-azabicyclo[3.3.1]nonane scaffold (CAS 280-99-9) exhibits a lower lipophilicity due to the absence of the bulky Boc group and additional carbons. The Boc-protected derivative's increased logP translates to greater membrane permeability, which can be advantageous for oral bioavailability but may also necessitate careful evaluation of CNS penetration and hERG liability [1].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Synthetic Versatility: Enabling 7-Position Derivatization via Boc Deprotection Compared to Unsubstituted Core

Tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate (CAS 198211-13-1) contains a Boc-protected amine at the 7-position of the bicyclic framework. This is a key differentiating feature from the core scaffold, 3-oxa-9-azabicyclo[3.3.1]nonane (CAS 280-99-9), which lacks this functional handle. The Boc group allows for selective deprotection under mild acidic conditions (e.g., TFA/DCM) to yield the free amine, a versatile intermediate for further functionalization (e.g., amide coupling, reductive amination, sulfonamide formation) . In contrast, the unsubstituted scaffold offers no direct entry point for functionalization at the 7-position without complex C-H activation or functional group interconversion strategies. This makes CAS 198211-13-1 a more advanced and directly useful building block for generating diverse compound libraries.

Synthetic Chemistry Building Blocks Derivatization

Endo/Exo Isomerism: Steric and Electronic Differentiation of the 7-Substituent

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold exhibits endo/exo isomerism at the 7-position. Tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate (CAS 198211-13-1) is commercially available in both exo and endo configurations . The two isomers present distinct three-dimensional orientations of the carbamate substituent relative to the bridgehead nitrogen and ring oxygen, which can significantly impact molecular recognition, binding affinity, and selectivity for biological targets [1]. The ability to selectively procure the endo or exo isomer is a critical advantage for structure-activity relationship (SAR) studies and optimizing pharmacological profiles. The isomer used in a specific synthetic route or patent example must be matched exactly to reproduce reported results.

Stereochemistry Medicinal Chemistry Conformational Analysis

Tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate (CAS 198211-13-1): Primary Research and Industrial Application Scenarios


Synthesis of 5-HT3 Receptor Antagonists for Antiemetic Drug Discovery

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a core structural motif in potent 5-HT3 receptor antagonists . Tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate (CAS 198211-13-1) serves as an advanced intermediate for constructing these bioactive molecules. Its Boc-protected amine at the 7-position is strategically positioned to install key pharmacophoric elements (e.g., indole-3-carboxylate groups) that confer high affinity and selectivity for the 5-HT3 receptor. Procurement of this specific building block is essential for following literature or patent procedures to generate novel antiemetic agents with improved efficacy and reduced side-effect profiles.

Generation of Kinase Inhibitor Libraries Targeting JAK/STAT and Autoimmune Pathways

This compound is a valuable building block for synthesizing kinase inhibitors, particularly those targeting JAK3 for autoimmune disease therapy . The rigid 3-oxa-9-azabicyclo[3.3.1]nonane scaffold provides a unique vector for accessing the hinge-binding region of kinases, while the 7-amino group allows for attachment of diverse aromatic extensions that occupy the hydrophobic back pocket . The steric and electronic properties of the scaffold can be tuned to enhance potency, selectivity, and metabolic stability, making it a strategic intermediate for medicinal chemistry campaigns focused on inflammatory and autoimmune disorders.

Development of Antibacterial Agents Targeting Dihydrofolate Reductase (DHFR)

The oxaazabicyclo-carbamate structure of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate provides a platform for developing antibacterial agents, specifically targeting bacterial dihydrofolate reductase (DHFR) . Research has demonstrated its utility in creating agents with activity against methicillin-resistant Staphylococcus aureus (MRSA) . The rigid scaffold helps to pre-organize the molecule for optimal interaction with the enzyme active site, potentially overcoming resistance mechanisms that plague existing antifolates like trimethoprim. Procuring this intermediate is a key step in exploring next-generation DHFR inhibitors.

Preparation of Fluorescent Probes for Biological Imaging and Diagnostics

The carbamate group of CAS 198211-13-1 provides a convenient site for installing fluorescence tags, enabling the detection of enzymatic activity in biological systems . By deprotecting the Boc group to reveal the free amine, a wide variety of fluorophores or biotin tags can be conjugated to create molecular imaging agents. The rigid bicyclic core can serve as a stable linker, orienting the fluorophore for optimal signal and minimizing self-quenching, and has been reported for use in bioconjugate chemistry applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.